1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is a synthetic organic compound with the molecular formula C15H23NO3S It is characterized by the presence of an ethoxyphenyl group, a hydroxy-methylsulfanylbutyl chain, and a urea moiety
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl compound to introduce the ethoxy group.
Synthesis of the Hydroxy-Methylsulfanylbutyl Intermediate:
Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the hydroxy-methylsulfanylbutyl intermediate in the presence of a urea derivative to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea: This compound has a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-ethylsulfanylbutyl)urea: This compound has an ethylsulfanyl group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-19-13-6-4-11(5-7-13)16-14(18)15-10-12(17)8-9-20-2/h4-7,12,17H,3,8-10H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQYGBEKZJYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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